Octyl Glucose Neopentyl Glycol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

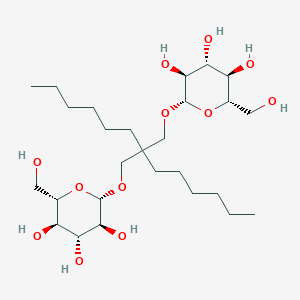

OGNG is a neopentyl glycol detergent that can be used to maintain the stability of membrane proteins . It is also a ubiquitin ligase inhibitor that prevents the ubiquitination and degradation of target proteins .

Chemical Reactions Analysis

The decisive step in the improvement of Thermotoga maritima (TmPPase) crystal quality came through detergent exchange into OGNG . It has been shown to inhibit protein synthesis in bacteria .Physical and Chemical Properties Analysis

OGNG is a white solid . It is soluble in water and has a molecular weight of 568.69 . Each detergent displays a unique variety of physical and chemical properties, such as ionic charge, molecular size, and degree of hydrophobicity .Applications De Recherche Scientifique

Application in Chemical and Industrial Fields

Neopentyl glycol, a key component in Octyl Glucose Neopentyl Glycol, is extensively used in various industries, including medicine, chemicals, coatings, pesticides, plastics, and petroleum. This compound plays a significant role in the development and industrialization of these fields, highlighting its versatility and importance across multiple sectors (Zhang Zhao-ming, 2011).

Role in Biocatalysis

The compound has been used in studies related to bacterial alkane hydroxylases, which are crucial for transforming chemically inert alkanes into valuable reactive chemical precursors. For instance, in Pseudomonas putida GPo1, these hydroxylases enable the bacteria to use alkanes as their sole carbon and energy source, with implications for industrial biocatalysis (Hernán Alonso & A. Roujeinikova, 2012).

Environmental Applications

In the context of environmental sustainability, neopentyl glycol waste salt can be valorized using bipolar membrane electrodialysis (BMED). This approach is a sustainable, cost-effective, and environmentally friendly method for converting waste into valuable products like formic acid and soda, which can be reused in various industrial processes (Xinlai Wei et al., 2021).

Thermal Energy Storage

Neopentyl glycol is also used in thermal energy storage applications. It serves as a solid-solid phase change material, beneficial for storing thermal energy efficiently. Its physical and thermal properties, such as melting temperature and thermal stability, have been a subject of extensive research, demonstrating its potential in energy conservation and solar energy storage (M. Trivedi et al., 2015).

Synthesis Processes

The synthesis of neopentyl glycol, a critical process in its application, has been explored in various studies. These include the development of methods for its synthesis by hydrogenation of hydroxypivaldehyde, with implications for the manufacture of industrial products like resins and lubricants (Edyta Monasterska et al., 2021).

Polymer and Coating Applications

Neopentyl glycol is a key ingredient in polyesters and urethane foams, used in the manufacture of marine coatings, flame retardants, and other applications requiring a combination of hydrolytic stability and weather resistance. Its derivatives are actively researched for commercial applications (T. E. Parsons, 2000).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(2S,3S,4R,5R,6S)-2-[2-hexyl-2-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]octoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O12/c1-3-5-7-9-11-27(12-10-8-6-4-2,15-36-25-23(34)21(32)19(30)17(13-28)38-25)16-37-26-24(35)22(33)20(31)18(14-29)39-26/h17-26,28-35H,3-16H2,1-2H3/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXCLOLHZMMLEK-RNDJEAJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCC)(COC1C(C(C(C(O1)CO)O)O)O)COC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(CCCCCC)(CO[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O)CO[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride](/img/structure/B1469824.png)

![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1469827.png)

![5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1469840.png)

![2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide](/img/structure/B1469844.png)

![[1-(6-Methylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469845.png)